2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a piperidine moiety and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Substitution with piperidine:
Attachment of the acetamide group: This step involves the reaction of the intermediate compound with acetic anhydride or a similar reagent to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts, with the major products being derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide include:
4-Chloromethcathinone: A stimulant drug with a similar structural framework.
3-Methylmethcathinone: Another compound with comparable chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrimidine ring, a piperidine moiety, and an acetamide group, which together may influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C20H26N4O2, with a molecular weight of approximately 354.4 g/mol. Its structure allows for diverse interactions with various biological targets, making it a candidate for therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C20H26N4O2 |
Molecular Weight | 354.4 g/mol |
CAS Number | 1226430-18-7 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain protein kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
In Vitro Studies
Research indicates that the compound may have significant effects on cellular pathways. For instance, it has shown potential in inhibiting the activity of protein tyrosine kinases, which are implicated in oncogenesis. This inhibition could lead to reduced proliferation of cancer cells, highlighting its potential as an anticancer agent.
Case Studies
- Anticancer Activity : A study evaluated the effects of various derivatives of similar structure on cancer cell lines, revealing that compounds with piperidine rings exhibited enhanced cytotoxicity against MDA-MB-231 breast cancer cells when combined with conventional chemotherapy agents like doxorubicin .
- Protein Kinase Inhibition : Another investigation into the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications on the piperidine moiety significantly affected kinase inhibition potency, suggesting a tailored approach could enhance therapeutic efficacy.
Potential Applications
The unique structural features of this compound suggest several potential applications:
- Cancer Therapy : Due to its ability to inhibit protein kinases involved in tumor growth.
- Immunomodulation : Preliminary findings indicate possible effects on immune response modulation, warranting further investigation in autoimmune conditions.
Comparative Analysis
Here is a comparison with structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Methylpyrimidin-4-yloxy-N-(2-methylphenyl)acetamide | Contains a pyrimidine ring and acetamide group | Lacks the piperidine moiety |
N-(4-Methylphenyl)-2-{[6-methylpyridin-4-yl]oxy}acetamide | Similar acetamide structure | Different substitution pattern on the pyridine |
3-Methylpiperidine derivatives | Share piperidine structure | Varying substitutions lead to different activities |
Properties
IUPAC Name |
2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-6-8-17(9-7-14)22-18(25)13-26-19-11-16(3)21-20(23-19)24-10-4-5-15(2)12-24/h6-9,11,15H,4-5,10,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIEFKSLINRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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